STAT3-IN-13r
Description
Overview of STAT3 Signaling in Cellular Homeostasis
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein that functions as a transcription factor, meaning it regulates the expression of genes. acs.org In a healthy state, STAT3 is a latent cytoplasmic protein that plays a pivotal role in a multitude of essential cellular processes. medchemexpress.comaacrjournals.org It is activated transiently and under tight regulation in response to various extracellular signals, such as cytokines (e.g., Interleukin-6 or IL-6) and growth factors. aacrjournals.orgnih.gov
Upon activation by these signals, receptor-associated Janus kinases (JAKs) phosphorylate a specific tyrosine residue on the STAT3 protein (Tyr705). acs.orgnih.gov This phosphorylation event triggers STAT3 molecules to pair up, forming homodimers. nih.gov These dimers then translocate from the cell's cytoplasm into the nucleus. acs.org Inside the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. nih.gov The genes regulated by STAT3 are involved in fundamental biological functions, including cell growth, proliferation, differentiation, survival, and immune responses. aacrjournals.orgnih.gov This tightly controlled signaling pathway is essential for maintaining cellular balance and tissue homeostasis, for instance, in processes like wound healing and immune regulation. medchemexpress.com
Constitutive Activation of STAT3 in Pathological States: An Academic Perspective
In contrast to its transient and controlled activity in normal cells, the persistent or "constitutive" activation of STAT3 is a hallmark of numerous pathological conditions, particularly cancer. nih.gov This aberrant, continuous signaling can occur through various mechanisms, such as mutations in upstream signaling components or the sustained production of activating cytokines like IL-6 within a tumor microenvironment. nih.govrsc.org
From an academic perspective, this dysregulation transforms STAT3 into an oncogenic protein. acs.org Constitutively active STAT3 drives the expression of genes that promote key aspects of cancer development and progression. nih.gov These include genes that stimulate uncontrolled cell proliferation, inhibit apoptosis (programmed cell death), promote angiogenesis (the formation of new blood vessels to supply the tumor), and facilitate tumor invasion and metastasis. acs.orgchemscene.com Persistent STAT3 activation has been documented in a wide array of human cancers, including those of the breast, lung, prostate, and various hematological malignancies, and is often correlated with poor prognosis. nih.govrsc.org Beyond cancer, dysregulated STAT3 signaling is also implicated in autoimmune and inflammatory diseases. medchemexpress.com
Significance of STAT3 Inhibition in Academic Research and Drug Discovery
Given its central role in driving tumor progression, STAT3 has been identified as a high-priority target for the development of new cancer therapies. nih.govchemscene.com The rationale is that blocking the function of a constitutively active oncogene like STAT3 could selectively induce the death of cancer cells while having minimal effects on normal cells where STAT3 activity is transient and regulated. chemscene.com This makes STAT3 an attractive target for drug discovery. chemscene.com
The inhibition of STAT3 is a major focus of academic and pharmaceutical research, with several strategies being explored. These include direct inhibition, which involves developing small molecules that bind to specific domains of the STAT3 protein to block its function, and indirect inhibition, which targets upstream kinases like JAKs that are responsible for activating STAT3. The discovery of potent and selective STAT3 inhibitors is considered a promising therapeutic strategy to counteract tumor growth, metastasis, and resistance to other therapies. medchemexpress.comchemscene.com Consequently, significant effort has been dedicated to screening and designing novel compounds that can effectively and safely target the STAT3 signaling pathway. nih.gov
STAT3-IN-13 (Compound 6f)
Recent academic research has led to the discovery of novel compounds designed to specifically inhibit STAT3. Among these is a molecule identified as STAT3-IN-13, referred to in the primary literature as compound 6f. rsc.org
This compound emerged from a research initiative focused on designing and synthesizing a new class of STAT3 inhibitors based on a 2-amino-3-cyanothiophene chemical scaffold. rsc.org The research aimed to identify potent inhibitors for the potential treatment of osteosarcoma, a type of bone cancer where STAT3 has been shown to play a role in proliferation and metastasis. rsc.org
Research Findings on STAT3-IN-13 (Compound 6f)
Scientific investigation into STAT3-IN-13 has yielded specific data regarding its mechanism of action and its effects in both laboratory and preclinical models. The compound was found to directly target the STAT3 protein.
Mechanism and Binding Affinity
The primary mechanism of action for STAT3-IN-13 is the direct inhibition of the STAT3 protein. Research demonstrates that it binds to the Src Homology 2 (SH2) domain of STAT3. rsc.org The SH2 domain is critical for the dimerization of STAT3 molecules following their phosphorylation, a necessary step for nuclear translocation and DNA binding. By binding to this domain, STAT3-IN-13 effectively blocks the STAT3 signaling pathway.
Surface plasmon resonance assays were used to quantify the binding affinity of the compound to the STAT3 SH2 domain, revealing a dissociation constant (KD) of 0.46 μM. rsc.org This value indicates a strong binding interaction between STAT3-IN-13 and its target protein. Further analysis confirmed that the compound inhibits the phosphorylation of STAT3 at the key Tyr705 residue in a dose-dependent manner within osteosarcoma cells. rsc.org
Table 1: Binding Affinity of STAT3-IN-13 (Compound 6f)
| Target Domain | Binding Constant (KD) | Method |
|---|---|---|
| STAT3 SH2 Domain | 0.46 μM | Surface Plasmon Resonance |
Data sourced from Jin et al. (2022), Journal of Medicinal Chemistry. rsc.org
In Vitro Biological Activity
The anti-proliferative effects of STAT3-IN-13 were evaluated against several human osteosarcoma cell lines. The compound demonstrated potent activity, inhibiting the growth of these cancer cells. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment. Furthermore, studies showed that STAT3-IN-13 induces apoptosis, or programmed cell death, in osteosarcoma cells in a dose-dependent manner.
Table 2: In Vitro Anti-proliferative Activity of STAT3-IN-13 (Compound 6f)
| Cell Line | IC50 (48 hours) | Cancer Type |
|---|---|---|
| 143B | 0.25 μM | Osteosarcoma |
| HOS | 0.11 μM | Osteosarcoma |
| MG63 | 0.55 μM | Osteosarcoma |
Data sourced from Jin et al. (2022), Journal of Medicinal Chemistry.
In Vivo Research Findings
The therapeutic potential of STAT3-IN-13 was also assessed in a preclinical in vivo model using nude mice bearing osteosarcoma tumors. The results from this research indicated that systemic administration of the compound significantly suppressed both the growth and the metastasis of osteosarcoma in these models. These findings underscore the potential of targeting the STAT3 pathway with this specific inhibitor as a therapeutic strategy. rsc.org
Properties
Molecular Formula |
C27H30F2N2O2 |
|---|---|
Molecular Weight |
452.5458 |
IUPAC Name |
3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide |
InChI |
InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16- |
InChI Key |
UYYOYSFFWXAVCM-BMJUYKDLSA-N |
SMILES |
O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STAT3-IN-13r |
Origin of Product |
United States |
Molecular and Cellular Biology of Stat3
Structural Domains and Functional Architecture of STAT3 Protein
The STAT3 protein is a complex molecule composed of six distinct and functionally conserved domains that work in concert to regulate its activity. nih.govfrontiersin.orgresearchgate.net Understanding the architecture of these domains is fundamental to comprehending STAT3's role in both normal physiology and disease, and how inhibitors can be designed to modulate its function.
| Domain | Primary Function(s) |
| N-terminal Domain (NTD) | Mediates cooperative DNA binding, protein-protein interactions, and nuclear translocation. rcsb.orgtandfonline.com |
| Coiled-Coil Domain (CCD) | Facilitates protein-protein interactions, nuclear import, and is required for receptor recruitment. encyclopedia.pubebi.ac.ukresearchgate.net |
| DNA Binding Domain (DBD) | Recognizes and binds to specific DNA sequences in the promoters of target genes. researchgate.netoncotarget.com |
| Linker Domain | Connects the DBD and SH2 domains and influences DNA binding and transcriptional activity. encyclopedia.pubpnas.org |
| Src Homology 2 (SH2) Domain | Mediates STAT3 dimerization, recruitment to activated receptors, and is a key target for inhibitors. frontiersin.orgnih.gov |
| C-terminal Transactivation Domain (TAD) | Contains the critical tyrosine residue (Tyr705) for phosphorylation and is involved in transcriptional activation. frontiersin.orgspandidos-publications.com |
The N-terminal Domain (NTD) of STAT3 is involved in multiple key functions, including protein-protein interactions, nuclear translocation, and cooperative binding to DNA. rcsb.orgtandfonline.com This domain is crucial for the formation of STAT3 tetramers on DNA, which allows for the regulation of a specific subset of target genes. nih.gov Deletion of the NTD has been shown to reduce the cytokine-induced expression of certain STAT3 target genes by diminishing the protein's ability to bind to their regulatory regions. tandfonline.com The structural integrity of the NTD is therefore essential for the full transcriptional activity of STAT3. rcsb.orgnovartis.com
The Coiled-Coil Domain (CCD) of STAT3 is critical for its proper function and acts as a hub for protein-protein interactions. researchgate.net This domain is required for the recruitment of STAT3 to cytokine receptors, a crucial initial step in its activation. nih.govnih.gov The CCD also contains a nuclear localization signal (NLS) and is involved in the nuclear import of the protein. encyclopedia.pubebi.ac.uk Studies have demonstrated that this domain is essential for the subsequent tyrosine phosphorylation, dimerization, and nuclear translocation of STAT3. researchgate.netnih.gov Consequently, the CCD represents a potential target for allosteric inhibitors that can disrupt the initial stages of STAT3 activation. rsc.org
The DNA Binding Domain (DBD) is responsible for the sequence-specific recognition and binding of STAT3 to the promoter regions of its target genes. researchgate.netoncotarget.com The crystal structure of the human STAT3-DNA complex has revealed the specific amino acid residues that form this domain. aging-us.com Mutations within the DBD can impair the ability of STAT3 to regulate gene transcription, even if the upstream signaling pathway is active. aging-us.com This domain represents an alternative target for inhibitors aiming to prevent STAT3 from exerting its transcriptional effects, and several small molecules have been developed to target this region. scientificarchives.comnih.gov
The Linker Domain connects the DNA-binding domain and the SH2 domain. encyclopedia.pub While seemingly a simple connector, this domain has been shown to have a profound impact on STAT3's function. pnas.org Mutations in the linker domain can significantly inhibit the transcriptional activation of phosphorylated STAT3. pnas.orgnih.gov Research suggests a functional interaction between the linker domain and both the DBD and the SH2 domain, indicating that it may play a role in maintaining the proper conformation of STAT3 for DNA binding and transcriptional activity. pnas.orgnih.gov This makes the linker domain a potential site for the development of novel inhibitory molecules. jst.go.jp
The Src Homology 2 (SH2) domain is arguably one of the most critical domains for STAT3 activation and function. nih.govresearchgate.net Its primary role is to mediate the dimerization of STAT3 monomers following their phosphorylation. frontiersin.orgfrontiersin.org This dimerization occurs through a reciprocal interaction where the SH2 domain of one STAT3 monomer binds to the phosphorylated tyrosine residue (Tyr705) on the other monomer. frontiersin.orgaacrjournals.org The SH2 domain is also responsible for recruiting STAT3 to activated cytokine and growth factor receptors, which contain phosphotyrosine docking sites. nih.govaacrjournals.org
Given its central role in STAT3 activation, the SH2 domain has become a major focus for the development of therapeutic inhibitors. scientificarchives.comnih.gov The compound STAT3-IN-13 is a potent STAT3 inhibitor that specifically targets the SH2 domain. By binding to this domain, STAT3-IN-13 prevents the dimerization of STAT3, thereby inhibiting its subsequent nuclear translocation and transcriptional activity. This mechanism effectively shuts down the pro-survival and pro-proliferative signals mediated by STAT3.
The C-terminal Transactivation Domain (TAD) is essential for the transcriptional activity of STAT3. frontiersin.orgresearchgate.net This domain contains the critical tyrosine residue, Tyr705, which is the primary site of phosphorylation by JAKs and other tyrosine kinases. oatext.comspandidos-publications.com Phosphorylation of Tyr705 is the canonical step in STAT3 activation. oatext.com The TAD is also subject to other post-translational modifications, such as serine phosphorylation at position 727, which can further modulate its transcriptional activity. nih.gov This domain interacts with other co-activator proteins in the nucleus to initiate the transcription of target genes. geniadb.net
Canonical and Non-Canonical STAT3 Activation Pathways
STAT3 activation is a complex process involving multiple signaling pathways that can be broadly categorized as canonical and non-canonical. researchgate.netoatext.com The canonical pathway is the most well-documented and involves the phosphorylation of a specific tyrosine residue, leading to dimerization and nuclear translocation. researchgate.net Non-canonical pathways, on the other hand, involve alternative post-translational modifications and interactions with other signaling molecules. researchgate.netoatext.com
The classical and most common route for STAT3 activation is through the Janus Kinase (JAK) family of non-receptor tyrosine kinases. uab.edu This pathway is initiated by the binding of various cytokines and growth factors, such as Interleukin-6 (IL-6), to their specific receptors on the cell surface. nih.govpnas.orgspandidos-publications.com Since many of these cytokine receptors lack intrinsic kinase activity, they rely on associated JAKs (JAK1, JAK2, and TYK2) to initiate the signaling cascade. uab.edumdpi.com
Upon ligand binding, the receptors dimerize, bringing the associated JAKs into close proximity, which leads to their autophosphorylation and activation. uab.eduaacrjournals.org The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm. nih.govmdpi.com Subsequently, the recruited STAT3 is phosphorylated by the JAKs at a critical tyrosine residue, Tyr705. researchgate.netnih.gov This phosphorylation event is a hallmark of canonical STAT3 activation. researchgate.net
Phosphorylated STAT3 (pSTAT3) monomers then dissociate from the receptor and form stable homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions. nih.govspandidos-publications.com These dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. spandidos-publications.comoncotarget.com This leads to the regulation of genes involved in critical cellular functions such as cell cycle progression, survival, and inflammation. researchgate.netspandidos-publications.com
The IL-6/JAK/STAT3 pathway is considered the canonical signaling cascade for STAT3 activation. mdpi.com The binding of IL-6 to its receptor (IL-6R) and the co-receptor gp130 triggers the activation of associated JAKs, leading to STAT3 phosphorylation and subsequent downstream signaling. nih.govspandidos-publications.com
Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that possess intrinsic kinase activity. mdpi.com Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues within their cytoplasmic domains. mdpi.com These phosphorylated sites can then directly recruit and phosphorylate STAT3, or they can activate JAKs, which in turn phosphorylate STAT3. mdpi.com
Several growth factor receptors can activate STAT3, including:
Epidermal Growth Factor Receptor (EGFR) : The binding of Epidermal Growth factor (EGF) to EGFR promotes the phosphorylation of JAKs, which then activate STAT3. mdpi.com EGFR can also directly phosphorylate STAT3. aacrjournals.orgaacrjournals.org
HER2 (Human Epidermal Growth Factor Receptor 2) : This RTK is a known activator of STAT3. mdpi.commdpi.com
Platelet-Derived Growth Factor Receptor (PDGFR) : PDGFR can activate STAT3 upon ligand binding. mdpi.comresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) mdpi.com
Insulin-like Growth Factor Receptor (IGFR) mdpi.com
Hepatocyte Growth Factor Receptor (HGFR) mdpi.com
For instance, in certain types of cancer, the activation of STAT3 is frequently co-expressed with EGFR. aacrjournals.org The activation of HER3, another member of the HER family, has also been shown to promote STAT3 activation. mdpi.comresearchgate.net
Non-Receptor Tyrosine Kinases (NRTKs) are cytoplasmic or membrane-anchored enzymes that play a crucial role in relaying intracellular signals. biorxiv.orgnih.gov Several NRTKs have been identified as activators of STAT3.
Src Family Kinases : Src is a cytoplasmic tyrosine kinase that can directly phosphorylate and activate STAT3. mdpi.comaacrjournals.org Activation of Src can lead to the transformation of cells, with c-Myc being a key downstream effector of STAT3 in this pathway. mdpi.com
Abl Kinase : The Abelson (Abl) tyrosine kinase is another NRTK that can activate STAT3. mdpi.comnih.gov The fusion protein Bcr-Abl, associated with chronic myeloid leukemia, leads to constitutive Abl activation and subsequent STAT3 signaling. uab.eduwikipedia.org
Focal Adhesion Kinase (FAK) : FAK is involved in signaling from the extracellular matrix and can be activated by growth factor receptors. nih.gov Activated FAK can contribute to the activation of STAT3, often in concert with Src. biorxiv.orgnih.gov
These NRTKs are often involved in complex signaling networks, where they can be activated by RTKs and, in turn, activate multiple downstream pathways, including the STAT3 pathway. biorxiv.orgnih.gov
Toll-Like Receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). mdpi.comresearchgate.net TLR signaling can lead to the activation of STAT3, representing a significant point of crosstalk between innate immunity and cellular regulation.
TLR activation, particularly through TLR2, TLR4, and TLR9, can induce the production of cytokines like IL-6 and IL-10. mdpi.comaacrjournals.org These cytokines then act in an autocrine or paracrine manner to activate the JAK/STAT3 pathway. mdpi.com For example, TLR2 activation can drive the production of IL-6, leading to subsequent STAT3 activation. mdpi.com
Furthermore, direct activation of STAT3 by TLR signaling has also been reported. aacrjournals.org Studies have shown that TLR9 agonists can rapidly and directly activate STAT3, even in the absence of IL-6 and IL-10 induction. aacrjournals.org This suggests a more direct link between TLR signaling and STAT3 activation than previously thought. This crosstalk is crucial in modulating inflammatory responses and immune cell function. nih.govresearchgate.net
A wide variety of extracellular signals converge on the STAT3 pathway. researchgate.netnih.gov In addition to the ligands already mentioned, several other cytokines and growth factors are potent activators of STAT3.
| Ligand | Receptor Family | Key Downstream Effects |
| Interleukin-6 (IL-6) | IL-6 family | Pro-inflammatory responses, cell proliferation, survival nih.govspandidos-publications.com |
| Interleukin-10 (IL-10) | IL-10 family | Anti-inflammatory responses, immunosuppression nih.govfrontiersin.org |
| Interleukin-13 (IL-13) | Type II cytokine receptor | TH2-type immune responses nih.gov |
| Interleukin-4 (IL-4) | Type I cytokine receptor | TH2-type immune responses, cell proliferation nih.gov |
| Epidermal Growth Factor (EGF) | Receptor Tyrosine Kinase | Cell growth, proliferation, differentiation mdpi.comfrontiersin.org |
| Vascular Endothelial Growth Factor (VEGF) | Receptor Tyrosine Kinase | Angiogenesis, cell migration researchgate.netfrontiersin.org |
The specific cellular response to STAT3 activation is highly context-dependent and is influenced by the specific ligand, the cell type, and the presence of other signaling inputs.
Post-Translational Modifications and STAT3 Activity Regulation
The activity of STAT3 is not solely regulated by tyrosine phosphorylation. A variety of post-translational modifications (PTMs) fine-tune its function, localization, and stability, adding another layer of complexity to its regulation. oncotarget.comnih.gov These modifications can either enhance or inhibit STAT3 activity and are often stimulus- and cell-type-specific. mdpi.com
Key Post-Translational Modifications of STAT3:
| Modification | Site(s) | Key Enzymes/Stimuli | Functional Consequence |
| Phosphorylation | Tyr705 | JAKs, RTKs, NRTKs (e.g., Src) researchgate.netmdpi.com | Canonical activation, dimerization, nuclear translocation, DNA binding oncotarget.com |
| Ser727 | MAPKs (e.g., ERK), CDK5, CK2 researchgate.netoatext.com | Modulates transcriptional activity, mitochondrial function mdpi.commdpi.com | |
| Thr714 | - | Augments transcriptional activity researchgate.net | |
| Acetylation | Lys685 | p300/CBP oncotarget.comresearchgate.net | Stabilizes STAT3 dimers, enhances DNA binding and transcriptional activity oncotarget.com |
| Lys49, Lys87 | p300 | Regulates gene transcription researchgate.net | |
| Methylation | Lys49, Lys140, Lys180 | EZH2, SETD2 | Can either activate or repress STAT3 activity depending on the specific site and context nih.gov |
| Ubiquitination | - | E3 ligases (e.g., SLIM/PDLIM2) | Targets STAT3 for proteasomal degradation, terminating the signal univr.it |
| S-Glutathionylation | Cys328, Cys542 | Oxidative stress mdpi.comunivr.it | Inhibits STAT3 phosphorylation and DNA binding mdpi.comunivr.it |
| S-Nitrosylation | - | Nitric oxide | Inhibits STAT3 phosphorylation and DNA binding univr.it |
| Palmitoylation | - | - | Promotes nuclear translocation mdpi.com |
Serine phosphorylation at S727, for example, is often associated with the full transcriptional activity of STAT3 and is crucial for its functions within the mitochondria. mdpi.comoncotarget.com Acetylation of lysine (B10760008) residues, particularly K685, can stabilize STAT3 dimers independently of tyrosine phosphorylation and is often observed during inflammatory processes. oncotarget.com Conversely, modifications like S-glutathionylation, which occur under conditions of oxidative stress, can inhibit STAT3 signaling. mdpi.comunivr.it These diverse PTMs highlight the intricate regulatory network that governs STAT3's multifaceted roles in cellular physiology and pathology.
Tyrosine Phosphorylation (Tyr705) and Dimerization
The canonical activation of STAT3 is initiated by its phosphorylation on a specific tyrosine residue, Tyr705. nih.gov This event is typically triggered by the binding of cytokines, such as Interleukin-6 (IL-6), and growth factors to their respective cell surface receptors. encyclopedia.pub This ligand-receptor interaction activates associated Janus kinases (JAKs), which then catalyze the phosphorylation of Tyr705 on latent STAT3 monomers in the cytoplasm. scientificarchives.commdpi.com
Upon phosphorylation, the STAT3 monomers undergo a crucial conformational change. mdpi.com The newly formed phosphotyrosine (pTyr705) residue on one STAT3 molecule serves as a docking site for the Src Homology 2 (SH2) domain of another pTyr705-STAT3 molecule. pnas.orgmdpi.com This reciprocal interaction between the pTyr705 and the SH2 domain leads to the formation of stable, parallel homodimers. pnas.orgmdpi.com This dimerization is an indispensable step for the subsequent nuclear translocation and DNA binding of STAT3. nih.gov While homodimerization is the most common outcome, STAT3 can also form heterodimers with other STAT family members, such as STAT1, which can modulate its DNA binding specificity and target gene expression. encyclopedia.pubtandfonline.com
Serine Phosphorylation (Ser727) and its Functional Implications
In addition to tyrosine phosphorylation, STAT3 is also phosphorylated on a serine residue, Ser727, located within its C-terminal transactivation domain. nih.govnih.gov This modification is mediated by several different kinases, including members of the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) families, as well as zipper-interacting protein kinase (ZIPK). scientificarchives.comnih.govoup.com
The precise functional role of Ser727 phosphorylation has been a subject of extensive research and some debate, as it can exert both positive and negative effects on STAT3's transcriptional activity. pnas.orgnih.gov Several studies have shown that phosphorylation at Ser727 is required for the maximal transcriptional activation of STAT3, potentially by facilitating the recruitment of transcriptional co-activators like p300. nih.govoup.com In some contexts, such as breast cancer, pSer727-STAT3 is necessary for the full transcriptional activation of key cell cycle regulators like cyclin D1. encyclopedia.pubnih.gov Conversely, other reports suggest that Ser727 phosphorylation can shorten the duration of STAT3's transcriptional activity for certain genes, like socs3, by promoting the dephosphorylation of pTyr705. oup.compor-journal.com
Interestingly, Ser727 phosphorylation has distinct functions independent of Tyr705. A pool of pSer727-STAT3 localizes to the mitochondria, where it regulates the electron transport chain and cellular respiration, a function crucial for supporting the metabolic shift observed in tumor cells. mdpi.comnih.govoup.com This mitochondrial function is dependent on Ser727 phosphorylation but does not require Tyr705 phosphorylation or the protein's DNA-binding activity. oup.com
Other Modifications (e.g., Acetylation)
Beyond phosphorylation, STAT3 undergoes a variety of other post-translational modifications (PTMs) that fine-tune its function. mdpi.comnih.govmdpi.com One of the most significant of these is acetylation. The histone acetyltransferase complex CBP/p300 can acetylate STAT3 on several lysine residues, with Lys685 being a key site. oncotarget.com
Acetylation of STAT3 at Lys685 has been shown to be essential for the formation of stable STAT3 dimers, thereby increasing its transcriptional activity. pnas.orgoncotarget.com This modification is particularly important in the context of cytokine-induced inflammatory gene expression. mdpi.comoncotarget.com The balance between acetylation and deacetylation acts as a molecular switch, controlling the expression of specific STAT3 target genes. mdpi.com Other PTMs reported for STAT3 include methylation and glutathionylation, each contributing to the complexity of STAT3 regulation in response to diverse cellular signals. nih.govmdpi.com
Nuclear Translocation and Transcriptional Regulation by STAT3
As a transcription factor, the primary site of STAT3 function is the nucleus. The trafficking of STAT3 between the cytoplasm and the nucleus is a critical regulatory step. plos.org Even in its unphosphorylated state, STAT3 can shuttle between these compartments, although cytokine stimulation dramatically increases its nuclear accumulation. pnas.orgnih.gov
The nuclear import of the activated STAT3 dimer is an active process mediated by the classical importin-α/importin-β1 pathway. plos.org The STAT3 protein contains a nuclear localization signal (NLS) that is recognized by the importin-α/importin-β1 heterodimer, which facilitates its transport through the nuclear pore complex. encyclopedia.pubplos.org This process is dependent on the GTPase Ran. plos.org Once inside the nucleus, the STAT3 dimer is released to bind to its target DNA sequences. Following transcription, STAT3 is exported back to the cytoplasm to terminate the signal, a process that involves nuclear export signals (NES) and can be blocked by the fungal toxin leptomycin B. nih.gov
DNA Binding Specificity and Consensus Sequences
Once in the nucleus, activated STAT3 dimers recognize and bind to specific DNA sequences in the promoter or enhancer regions of target genes. encyclopedia.pub The canonical STAT3 binding site is known as the gamma-interferon-activated sequence (GAS) element, which has a palindromic consensus sequence of 5'-TTCNNNGAA-3'. pnas.orgmdpi.com The DNA-binding domain (DBD) of STAT3 is responsible for this specific recognition. encyclopedia.pub
However, research has revealed that STAT3's DNA binding is more versatile than previously thought. Chromatin immunoprecipitation (ChIP) studies have identified alternative, non-canonical binding motifs. One such motif is the AGG-element, with a consensus sequence of 'AGG(N3)AGG'. nih.govresearchgate.net Surprisingly, binding to this AGG-motif appears to be mediated by the N-terminal domain of STAT3, rather than its canonical DBD. nih.gov This dual-specificity allows STAT3 to regulate a broader and more diverse set of genes than those containing only the classic GAS element. nih.gov Furthermore, heterodimerization with other STATs can alter the preferred binding sequence, adding another layer of regulatory complexity. tandfonline.com
Regulation of Target Gene Expression
STAT3 regulates the transcription of a wide array of genes involved in fundamental cellular processes that are also hallmarks of cancer. oatext.comfrontiersin.org Its target genes can be broadly categorized based on their function.
Table 1: STAT3 Target Genes and Their Functions in Cancer
| Cellular Process | Target Genes | Reference(s) |
| Cell Proliferation & Cycle Progression | c-Myc, Cyclin D1, Cyclin D2, Pim1/2 | spandidos-publications.comscientificarchives.commdpi.com |
| Survival & Anti-Apoptosis | Bcl-2, Bcl-xL, Mcl-1, Survivin, Fas | oatext.comresearchgate.netmdpi.comtandfonline.com |
| Angiogenesis | VEGF, HGF, bFGF, IL-17 | scientificarchives.commdpi.com |
| Metastasis & Invasion | MMP-1, MMP-2, MMP-9, Vimentin, ICAM-1, SNAIL, SLUG, TWIST | scientificarchives.commdpi.com |
| Immune Evasion | IL-6, IL-10, TGF-β, PD-L1, COX2 | scientificarchives.comfrontiersin.orgmdpi.com |
| Cancer Stemness | ΔNp63, KLF4 | por-journal.comfrontiersin.org |
| Epithelial-Mesenchymal Transition (EMT) | ZEB1, TWIST, SNAIL, FOXM1, SLUG | mdpi.com |
This extensive network of target genes underscores why constitutive STAT3 activation is a potent driver of tumorigenesis, contributing to uncontrolled growth, resistance to apoptosis, tumor vascularization, invasion, and escape from immune destruction. researchgate.netscientificarchives.comfrontiersin.org
Negative Regulation of STAT3 Signaling
To prevent aberrant activity, STAT3 signaling is tightly controlled by several negative feedback mechanisms. spandidos-publications.commdpi.com These regulatory pathways ensure that STAT3 activation is transient and appropriate for the physiological stimulus. spandidos-publications.com The main families of negative regulators are the Suppressors of Cytokine Signaling (SOCS), the Protein Inhibitors of Activated STAT (PIAS), and various Protein Tyrosine Phosphatases (PTPs). tandfonline.comfrontiersin.org
Suppressors of Cytokine Signaling (SOCS): The SOCS family, particularly SOCS1 and SOCS3, are among the most important inducible negative regulators. frontiersin.org SOCS proteins are themselves transcriptional targets of STAT3, forming a classic negative feedback loop. oatext.comspandidos-publications.com They inhibit STAT3 signaling through several mechanisms: by binding directly to JAKs and inhibiting their kinase activity, by competing with STAT3 for docking sites on cytokine receptors, or by targeting signaling proteins for proteasomal degradation. oatext.comfrontiersin.org
Protein Inhibitors of Activated STAT (PIAS): PIAS proteins, such as PIAS3, function as transcriptional corepressors. mdpi.com They are constitutively expressed in the nucleus and act by directly binding to dimerized STAT3, thereby blocking its ability to bind to DNA and activate transcription. oatext.comfrontiersin.org Some PIAS proteins also possess SUMO E3 ligase activity, which can further modify and regulate the function of transcription factors. mdpi.com
Protein Tyrosine Phosphatases (PTPs): PTPs, including SHP-1 and SHP-2, directly antagonize STAT3 activation by dephosphorylating the critical pTyr705 residue. mdpi.com This action returns STAT3 to its inactive, monomeric state, effectively terminating the signal. PTPs can act on STAT3 both in the cytoplasm and the nucleus, providing a robust mechanism for signal attenuation. mdpi.com
Table 2: Negative Regulators of STAT3 Signaling
| Regulator Family | Specific Proteins | Mechanism of Action | Reference(s) |
| SOCS | SOCS1, SOCS3 | Inhibit JAK kinase activity; Compete for receptor binding; Target proteins for degradation. | oatext.comspandidos-publications.comfrontiersin.org |
| PIAS | PIAS1, PIAS3 | Block STAT3 DNA-binding activity; Act as transcriptional corepressors. | oatext.commdpi.comfrontiersin.org |
| PTPs | SHP-1, SHP-2, CD45 | Dephosphorylate pTyr705 on STAT3, leading to its inactivation. | spandidos-publications.commdpi.comfrontiersin.org |
The disruption of these negative regulatory pathways, for instance through epigenetic silencing of the SOCS3 gene, is a common mechanism leading to the constitutive STAT3 activation observed in many cancers. oatext.com
Suppressors of Cytokine Signaling (SOCS) Proteins
The Suppressors of Cytokine Signaling (SOCS) family of proteins are critical negative feedback inhibitors of the JAK/STAT signaling pathway. pnas.org This family consists of eight members (SOCS1-7 and CIS) that are transcriptionally induced by cytokines, including those that activate STAT3. dovepress.comspandidos-publications.com This induction creates a classic negative feedback loop, preventing excessive or prolonged STAT3 activation. pnas.org
The primary mechanism by which SOCS proteins, particularly SOCS3, inhibit STAT3 signaling is by targeting the upstream components of the pathway. SOCS3 can bind to phosphorylated tyrosine residues on cytokine receptors, such as the gp130 subunit of the IL-6 receptor, thereby sterically hindering the binding and subsequent activation of STAT3. spandidos-publications.compnas.org Additionally, SOCS proteins can directly inhibit the catalytic activity of JAKs. spandidos-publications.comnih.gov SOCS3, for instance, contains a kinase inhibitory region (KIR) that can directly bind to and inhibit the kinase domain of JAK2. spandidos-publications.com
Research has demonstrated a clear inverse relationship between the expression of SOCS proteins and the activation of STAT3 in various cancers. For example, reduced expression of SOCS1 and SOCS3 in human astrocytoma is associated with increased STAT3 phosphorylation and poor prognosis. spandidos-publications.com In non-small cell lung cancer (NSCLC), the silencing of the SOCS-3 gene via promoter hypermethylation is a common event, leading to constitutive activation of the JAK/STAT pathway and promoting cancer cell growth and survival. pnas.org Restoration of SOCS3 expression in such cancer cells leads to the downregulation of active STAT3, induction of apoptosis, and suppression of growth. pnas.org
| SOCS Protein | Mechanism of STAT3 Inhibition | Key Research Findings | References |
|---|---|---|---|
| SOCS1 | Directly binds to and inhibits JAKs. | Reduced SOCS1 expression in astrocytoma leads to increased STAT3 phosphorylation. | spandidos-publications.com |
| SOCS3 | Binds to phosphorylated cytokine receptors, blocking STAT3 access. Directly inhibits JAK activity via its KIR domain. | SOCS3 expression is induced by STAT3 activation, forming a negative feedback loop. Silencing of SOCS3 by hypermethylation is common in lung cancer, leading to constitutive STAT3 activation. | pnas.orgspandidos-publications.compnas.org |
Protein Inhibitors of Activated STAT (PIAS) Family
The Protein Inhibitors of Activated STAT (PIAS) family represents another class of negative regulators that act directly on STAT proteins. In mammals, this family includes four members: PIAS1, PIAS2 (also known as PIASx), PIAS3, and PIAS4 (also known as PIASy). nih.govdovepress.com Unlike SOCS proteins, which primarily act in the cytoplasm on upstream kinases and receptors, PIAS proteins are constitutively expressed within the nucleus and function to inhibit the transcriptional activity of STATs. oatext.com
PIAS3 is particularly recognized for its specific inhibition of STAT3. frontiersin.org The primary mechanism of inhibition involves the direct binding of PIAS3 to the activated STAT3 dimer, thereby blocking its ability to bind to DNA. nih.gov This prevents the transcription of STAT3 target genes. oatext.com Beyond simply blocking DNA binding, PIAS proteins can also function as SUMO (Small Ubiquitin-like Modifier) E3 ligases, a role that may contribute to their modulatory effects on transcription factors. nih.gov
An inverse correlation between the expression of PIAS3 and phosphorylated STAT3 (pSTAT3) has been observed in several cancers. For instance, in glioblastoma, PIAS3 expression is often downregulated, which corresponds with an increase in STAT3 activation and cell proliferation. oatext.com Similarly, a study in lung squamous cell carcinomas noted an inverse relationship between PIAS3 and pSTAT3 levels. oatext.com Overexpression of PIAS3 has been shown to reduce STAT3-mediated transcription and inhibit the proliferation of glioblastoma cells, highlighting its potential as a tumor suppressor. dovepress.com
| PIAS Protein | Mechanism of STAT3 Inhibition | Key Research Findings | References |
|---|---|---|---|
| PIAS3 | Directly binds to the STAT3 dimer in the nucleus, blocking its DNA-binding activity. May act as a SUMO E3 ligase to modulate STAT3 function. | PIAS3 expression is often inversely correlated with pSTAT3 levels in cancers like glioblastoma and lung squamous cell carcinoma. Overexpression of PIAS3 inhibits glioblastoma cell proliferation. | oatext.comnih.govdovepress.com |
Protein Tyrosine Phosphatases (PTPs)
Protein Tyrosine Phosphatases (PTPs) are a large and diverse family of enzymes that counteract the activity of protein tyrosine kinases by catalyzing the removal of phosphate (B84403) groups from tyrosine residues. nih.gov They are the primary enzymes responsible for the dephosphorylation and subsequent inactivation of STAT3. nih.govresearchgate.net This dephosphorylation can occur in both the cytoplasm and the nucleus, ensuring a robust mechanism for terminating the STAT3 signal. researchgate.net
Several PTPs have been identified as regulators of STAT3. These can be broadly categorized into non-transmembrane PTPs, such as SHP-1 (PTPN6) and SHP-2 (PTPN11), and receptor-like PTPs. oatext.com SHP-1, in particular, is well-documented as a tumor suppressor and a negative regulator of STAT3 in various cancers. mdpi.com It contains SH2 domains that allow it to be recruited to phosphorylated receptors or JAKs, where it can then dephosphorylate these upstream activators as well as STAT3 itself. mdpi.com A negative correlation between the expression of SHP-1 and p-STAT3 Tyr705 has been demonstrated in hepatocellular carcinoma (HCC). mdpi.com
Other PTPs implicated in the direct dephosphorylation of STAT3 at Tyr705 include PTPRD, PTPRO, and TC-PTP (PTPN2). nih.govmdpi.com For example, TC-PTP is known to dephosphorylate STAT3 in both the nucleus and the cytoplasm. nih.gov The loss or downregulation of these PTPs can lead to the hyperactivation of STAT3 signaling, contributing to oncogenesis. In some cancers, the expression of specific PTPs is suppressed, for instance, through the action of microRNAs, which further promotes STAT3-mediated tumor progression. mdpi.com
| PTP | Localization | Mechanism of STAT3 Inhibition | Key Research Findings | References |
|---|---|---|---|---|
| SHP-1 (PTPN6) | Cytoplasm | Dephosphorylates STAT3 at Tyr705. Can also dephosphorylate upstream kinases like JAKs. | Acts as a tumor suppressor; its expression is negatively correlated with p-STAT3 levels in hepatocellular carcinoma. | mdpi.com |
| SHP-2 (PTPN11) | Cytoplasm | Dephosphorylates STAT3, as well as other signaling proteins. | Known to dephosphorylate JAK2, STAT1, STAT3, and STAT5. | oatext.com |
| TC-PTP (PTPN2) | Cytoplasm and Nucleus | Directly dephosphorylates STAT3 at Tyr705. | A nuclear isoform, TC45, can dephosphorylate nuclear pY705 STAT3. | oatext.comnih.gov |
| PTPRD | - | Dephosphorylates STAT3 at Tyr705. | Expression can be impaired in certain cancers, leading to STAT3 activation. | nih.govmdpi.com |
Preclinical Investigations of Stat3 in 13r As a Modulator of Stat3 Signaling
Cellular and Molecular Effects of STAT3-IN-13r in In Vitro Models
Modulation of Cell Proliferation and Viability in Disease-Relevant Cell Lines:No in vitro studies have been published that assess the impact of this compound on the growth and survival of any cell lines. Consequently, no data is available to generate the requested data tables.
Without any specific data on this compound, the requested article cannot be generated. Information on other STAT3 inhibitors cannot be substituted, as per the instructions to focus solely on this compound.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
The STAT3 signaling pathway is a critical regulator of programmed cell death. Constitutive activation of STAT3 is known to prevent apoptosis by upregulating anti-apoptotic proteins. nih.govnih.gov Inhibition of STAT3 is therefore expected to induce apoptosis in cancer cells. nih.govashpublications.org Furthermore, there is a complex interplay between STAT3 and autophagy, another form of programmed cell death. Depending on the cellular context and its subcellular location, STAT3 can either promote or inhibit autophagy. tandfonline.comnih.govfrontiersin.orgnih.govresearchgate.net Chemical inhibition of STAT3 has been shown to induce autophagy in some cancer models. frontiersin.org Preclinical studies on this compound would need to elucidate its specific impact on both apoptotic and autophagic pathways.
Inhibition of Cell Migration and Invasion
A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. The STAT3 pathway is deeply implicated in promoting these processes. uq.edu.aunih.govyoutube.comresearchgate.net Activated STAT3 can regulate the expression of genes involved in cell motility and the breakdown of the extracellular matrix, which is essential for invasion. nih.gov Therefore, a primary focus of preclinical investigations for a STAT3 inhibitor like this compound would be to assess its capacity to impede cancer cell migration and invasion, key steps in metastasis. uq.edu.aunih.gov
Suppression of Angiogenesis-Related Processes
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. The STAT3 signaling pathway is a known promoter of angiogenesis, largely through the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). oncotarget.complos.orgnih.govresearchgate.netplos.org Inhibition of STAT3 has been shown to have anti-angiogenic properties. plos.org Consequently, it is anticipated that this compound would be evaluated for its ability to suppress angiogenesis, a critical component of its potential anti-cancer activity.
Regulation of Cancer Stem Cell-like Properties
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and recurrence. The STAT3 pathway is instrumental in maintaining the "stemness" of these cells. nih.govnih.govnih.govindexcopernicus.commdpi.comresearchgate.net By targeting STAT3, it may be possible to eliminate or reduce the CSC population, thereby addressing a root cause of cancer relapse. The effect of this compound on CSC markers and their functional properties would be a critical area of future research.
Alteration of Epithelial-Mesenchymal Transition (EMT) Markers
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. STAT3 is a key driver of EMT. nih.govmdpi.comspandidos-publications.comnih.govnih.govspandidos-publications.comalbany.edu It can regulate the expression of hallmark EMT markers, such as E-cadherin. spandidos-publications.comnih.gov A thorough preclinical evaluation of this compound would involve assessing its ability to reverse or inhibit the EMT process by examining its effect on these molecular markers.
Influence on Immunomodulatory Gene Expression in the Tumor Microenvironment
The tumor microenvironment plays a crucial role in cancer progression and response to therapy. STAT3 signaling is known to create an immunosuppressive microenvironment that helps tumors evade the immune system. nih.govmdpi.commdpi.comnih.gov It can influence the expression of various cytokines and modulate the function of immune cells. nih.govmdpi.com An important aspect of the preclinical investigation of this compound would be to determine its ability to remodel the tumor microenvironment and restore anti-tumor immunity by altering the expression of immunomodulatory genes. documentsdelivered.com
Impact on STAT3 Downstream Target Genes
The biological effects of STAT3 are mediated through the transcriptional regulation of a wide array of downstream target genes. These include genes involved in cell survival (e.g., Survivin, Bcl-xL), cell cycle progression (e.g., c-Myc, Cyclin D1), angiogenesis (e.g., VEGF, HIF-1α), and metastasis (e.g., ZEB1). nih.govnih.govspandidos-publications.comresearchgate.netresearchgate.nete-sc.org A definitive demonstration of the mechanism of action for this compound would require detailed molecular studies showing its ability to downregulate the expression of these key STAT3 target genes.
Table of Effects of General STAT3 Inhibition on Downstream Targets
| Target Gene | Biological Process | Effect of STAT3 Inhibition |
| Survivin | Apoptosis Inhibition | Decreased Expression ashpublications.orgspandidos-publications.com |
| Bcl-xL | Apoptosis Inhibition | Decreased Expression nih.govnih.govresearchgate.net |
| c-Myc | Cell Cycle Progression | Decreased Expression nih.govresearchgate.net |
| Cyclin D1 | Cell Cycle Progression | Decreased Expression nih.govresearchgate.netresearchgate.net |
| VEGF | Angiogenesis | Decreased Expression oncotarget.comnih.govresearchgate.netresearchgate.net |
| HIF-1α | Angiogenesis, Hypoxia Response | Decreased Expression oncotarget.comnih.gov |
| ZEB1 | Epithelial-Mesenchymal Transition | Decreased Expression mdpi.comspandidos-publications.com |
This table is based on general findings related to STAT3 inhibition and does not represent specific data for this compound.
Combinatorial Strategies with this compound in Preclinical Settings
Combination with Targeted Therapies
Future disclosure of research on this compound through scientific publications or presentations will be necessary to enable a comprehensive review and summary of its preclinical profile.
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data on the compound “this compound” in the context of its integration with immunotherapeutic approaches or the mechanisms underlying its efficacy in combinatorial regimens.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" as per the provided outline and strict content inclusions. The search results discuss the preclinical investigation of other STAT3 inhibitors in combination with immunotherapy, but contain no information specifically pertaining to this compound.
Synthetic Methodologies and Structural Optimization of Stat3 in 13r Analogues
Chemical Synthesis Approaches for STAT3-IN-13r
The chemical synthesis of STAT3 inhibitors like this compound often involves multi-step sequences that build upon a core scaffold designed to interact with specific domains of the STAT3 protein, most commonly the Src Homology 2 (SH2) domain. nih.govtandfonline.com The SH2 domain is crucial as it recognizes phosphotyrosine residues, a key step in STAT3 dimerization and subsequent activation. nih.govnih.gov
A common synthetic strategy starts with a core structure, such as benzo[b]thiophene 1,1-dioxide or a salicylic (B10762653) acid moiety, which can act as a phosphotyrosine mimetic. mdpi.comspandidos-publications.com For instance, the synthesis of analogues related to the inhibitor Stattic begins with the oxidation of benzo[b]thiophene to its corresponding 1,1-dioxide using an oxidizing agent like 3-chloroperoxybenzoic acid. spandidos-publications.com Subsequent modifications, such as nitration at the C6 position, provide a handle for further functionalization, allowing for the introduction of various substituents to explore the chemical space and optimize activity. spandidos-publications.com
Another versatile approach involves the synthesis of thienopyrimidine derivatives. These can be constructed through multi-component reactions, yielding complex heterocyclic systems that have shown potent inhibitory activity against STAT3 activation. jmb.or.kr For example, a general procedure for creating analogues of the lead compound BP-1-102 involves the benzylation of p-aminosalicylic acid, followed by a series of transformations to build the final inhibitor structure. tandfonline.com The synthesis of tert-butyl esters as intermediates is a common tactic, which are later hydrolyzed to yield the final carboxylic acid products. tandfonline.com A representative reaction involves reacting a lactam with sodium hydride to form an anion, which then undergoes nucleophilic substitution with an appropriate bromide to append a desired side chain. mdpi.com
The synthesis of these compounds is typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes single-crystal X-ray crystallography to unequivocally determine the structure. jmb.or.kracs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and specificity of STAT3 inhibitors. These studies systematically modify the chemical structure of a lead compound, like this compound, and evaluate the impact of these changes on its biological activity.
A key structural feature in many STAT3 inhibitors is a moiety that mimics phosphotyrosine to bind to the SH2 domain. mdpi.com SAR studies on salicylic acid-based inhibitors have shown that this group is critical for activity. mdpi.com Modifications to other parts of the molecule can significantly influence potency. For example, in the development of analogues of the inhibitor BP-1-102, replacing a glycine (B1666218) linker with an alanine (B10760859) linker resulted in a moderate improvement in STAT3-inhibitory activity. acs.org Further constraining this linker into a proline system led to a three-fold improvement in potency compared to the parent compound. acs.org
Stereochemistry also plays a crucial role. For several series of analogues, the (R)-enantiomer has been found to be significantly more potent than the corresponding (S)-enantiomer, highlighting the specific spatial requirements of the binding pocket. acs.orgresearchgate.net
| Compound | Linker Modification | R-group | IC₅₀ (µM) for STAT3 DNA-Binding Inhibition | Reference |
| BP-1-102 | Glycine | - | 6.8 | acs.org |
| (R)-1a | Alanine | - | 3.0 | acs.org |
| (S)-1e | Alanine | - | 5.0 | acs.org |
| (R)-5d | Proline | - | 2.4 | acs.org |
This table illustrates the impact of linker modifications on the inhibitory potency of BP-1-102 analogues.
Similarly, SAR studies on N-naphth-1-yl benzenesulfamide derivatives (related to inhibitor C188) revealed that adding groups like a triazole-3-yl-mercapto (C188-15) or a binaphthalyl group (C188-9) to the naphthylamine ring yields the most potent compounds. oncotarget.com
| Compound | Modification | IC₅₀ (µM) for G-CSF-induced pSTAT3 Inhibition | Reference |
| C188 | Parent Compound | 16.8 | oncotarget.com |
| C188-7 | Naphthylamine ring substitution | 10.5 | oncotarget.com |
| C188-8 | Naphthylamine ring substitution | 6.6 | oncotarget.com |
| C188-9 | Naphthylamine ring substitution | 3.3 | oncotarget.com |
| C188-15 | Naphthylamine ring substitution | 4.8 | oncotarget.com |
This table shows the enhanced potency of C188 derivatives with specific substitutions.
These studies demonstrate that small structural changes can lead to significant differences in biological activity, guiding the rational design of more effective this compound analogues.
Strategies for Enhancing Target Specificity and Potency
A major challenge in developing STAT3 inhibitors is achieving high specificity and potency to minimize off-target effects. studyinuk.com Several strategies are employed to address this.
Targeting Specific Domains: While the SH2 domain is the most common target, other domains of the STAT3 protein, such as the DNA-binding domain (DBD) and the N-terminal domain (NTD), represent alternative targets for inhibition. mdpi.comtandfonline.com Developing inhibitors that bind to these other domains can offer a different mechanism of action and potentially greater specificity. Molecular docking studies are often used to predict and compare the binding of inhibitors to different domains to identify the most effective binding site. nih.govmdpi.com
Structure-Based Drug Design: Computational methods, including virtual screening and molecular docking, are invaluable tools for identifying and optimizing inhibitors. nih.govresearchgate.net By using the crystal structure of the STAT3 protein, researchers can design molecules that fit precisely into the binding pockets. For example, conformationally constrained macrocyclic inhibitors have been designed using "click chemistry" to improve binding affinity and create more potent lead compounds. researchgate.netacs.org
Enhancing Selectivity over Other STATs: A key aspect of specificity is selectivity for STAT3 over other members of the STAT family, particularly STAT1, which shares structural homology. nih.gov Molecular dynamics and ensemble docking simulations can be used to study the molecular mechanisms that confer selectivity, allowing for the design of inhibitors that preferentially bind to STAT3. nih.gov
Dual-Target Inhibitors and PROTACs: An emerging strategy is the development of dual-target inhibitors that hit STAT3 and another relevant cancer target, such as JAK2 or HDAC, simultaneously. tandfonline.comtandfonline.com Another advanced approach is the creation of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to bring the target protein (STAT3) into proximity with an E3 ubiquitin ligase, leading to the degradation of STAT3 rather than just its inhibition. nih.gov For example, a potent STAT3 degrader, SDL-1, was developed by linking an analogue of the STAT3 inhibitor S3I-201 to a ligand for the cereblon (CRBN) E3 ligase. nih.gov
Development of Prodrugs or Advanced Delivery Systems (Academic Focus on design/principle)
While potent and specific STAT3 inhibitors can be developed, their clinical utility can be hampered by poor physicochemical properties, such as low cell permeability or rapid metabolism. nih.govresearchgate.net Prodrug strategies and advanced delivery systems are designed to overcome these limitations. researchgate.neturjc.es
Prodrug Design Principle: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo through enzymatic or chemical transformation. nih.govresearchgate.net A primary goal for STAT3 inhibitor prodrugs is to mask polar groups, like the phosphate-mimicking salicylic acid or a phosphotyrosine group, to enhance membrane permeability. nih.govurjc.es
A well-established approach is the development of phosphopeptide-based prodrugs targeting the SH2 domain. nih.gov In this design, the negatively charged phosphotyrosine group, which is crucial for binding but hinders cell entry, is masked with a protecting group that can be cleaved by intracellular enzymes (e.g., esterases). nih.govurjc.es This allows the molecule to cross the cell membrane, after which it is converted to the active, charged inhibitor that can effectively bind to the STAT3 SH2 domain and block its function. nih.gov
Advanced Delivery Systems: Nanotechnology offers promising platforms for delivering STAT3 inhibitors more effectively to tumor tissues. frontiersin.orgnih.gov Nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can encapsulate STAT3 inhibitors, protecting them from degradation and improving their pharmacokinetic profile. frontiersin.org These systems can be designed for targeted delivery, for instance, by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells. frontiersin.org Such systems can enhance drug accumulation in tumor tissues, leading to superior anticancer efficacy and reduced systemic toxicity. tandfonline.comfrontiersin.org
Advanced Methodological Approaches for Stat3 in 13r Research
High-Throughput Screening and Virtual Docking for STAT3 Inhibitor Discovery
The discovery of potent and selective STAT3 inhibitors often begins with large-scale screening campaigns. High-throughput screening (HTS) and virtual screening are two cornerstone strategies in this initial phase.
High-Throughput Screening (HTS): This method involves the automated testing of large, diverse chemical libraries, which can contain thousands to millions of compounds, to identify "hits" that modulate STAT3 activity. plos.org A common HTS approach utilizes cell-based reporter assays, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-dependent promoter. plos.org A reduction in the reporter signal in the presence of a test compound indicates potential STAT3 inhibition. plos.org For instance, a screen of 28,000 compounds using an interleukin 6 (IL6)-dependent cellular luciferase reporter assay successfully identified novel inhibitors of STAT-driven transcription. plos.org Another HTS method is the fluorescence polarization (FP) assay, which can screen for molecules that disrupt the STAT3:DNA association or STAT3 dimerization. oncotarget.comtvarditherapeutics.com
Virtual Docking: Complementing HTS, structure-based virtual screening uses computational models to predict the binding of small molecules to the three-dimensional structure of the STAT3 protein. researchgate.netrsc.org This approach is particularly effective for targeting specific, well-characterized "druggable" sites, such as the SH2 domain, which is critical for STAT3 dimerization and activation. tvarditherapeutics.comrsc.org The crystal structure of STAT3 is used to create a 3D representation of the binding site, and algorithms then "dock" virtual compounds into this pocket, scoring them based on their predicted binding affinity and favorable interactions. plos.orgresearchgate.net This cost-effective strategy can rapidly screen millions of compounds and prioritize a smaller, more manageable number for experimental validation. rsc.orgnih.gov Numerous successful STAT3 inhibitors, including STX-0119, were identified using virtual screening campaigns targeting the SH2 domain. researchgate.netacs.org Molecular dynamics simulations are often used in conjunction to assess the stability of the predicted compound-protein interactions. rsc.org
Biochemical Assays for STAT3-IN-13r-Target Interaction
Once a potential inhibitor like this compound is identified, biochemical assays are employed to directly measure its interaction with the STAT3 protein and its effect on STAT3's core functions.
Binding Assays: These assays quantify the affinity and kinetics of an inhibitor binding to its target. The affinity of this compound for the STAT3 SH2 domain has been determined, showing a dissociation constant (Kd) of 0.46 μM. medchemexpress.com A lower Kd value signifies a stronger binding interaction. Fluorescence Polarization (FP) is a common technique used for this purpose; it measures the ability of a compound to compete with a fluorescently labeled peptide that binds to the STAT3 SH2 domain. nih.govmdpi.com A successful inhibitor will displace the fluorescent peptide, causing a change in the polarization of the emitted light. nih.gov
Phosphorylation Assays: STAT3 activation is critically dependent on its phosphorylation at the Tyrosine 705 (Y705) residue by upstream kinases like JAK2. jci.orgoncotarget.com Phosphorylation assays are used to determine if an inhibitor can block this key activation step. Studies show that this compound effectively inhibits the phosphorylation of STAT3 at the Y705 site in tumor cells. medchemexpress.com These assays are often conducted using methods like Western Blotting, where antibodies specific to phosphorylated STAT3 (p-STAT3) are used to detect the protein in cell lysates treated with the inhibitor. biorxiv.orgashpublications.org More quantitative, high-throughput formats include cell-based ELISA kits and Homogeneous Time Resolved Fluorescence (HTRF) assays, which enable rapid measurement of p-STAT3 levels. assaygenie.comrevvity.com
| Compound | Assay Type | Target Domain | Result | Reference |
|---|---|---|---|---|
| This compound | Binding Assay | STAT3 SH2 Domain | Kd = 0.46 μM | medchemexpress.com |
| This compound | Phosphorylation Assay | STAT3 (Y705) | Inhibited phosphorylation in a dose-dependent manner | medchemexpress.com |
| This compound | Anti-Proliferative Assay | Whole Cell | IC50 = 0.11 - 0.55 μM (Osteosarcoma cells) | medchemexpress.com |
Cell-Based Assays for Functional Characterization
To understand how target binding and inhibition of phosphorylation translate into cellular effects, a suite of cell-based assays is used to characterize the functional consequences of this compound activity.
Reporter Gene Assays: As mentioned in HTS, luciferase reporter assays are a primary tool for measuring the transcriptional activity of STAT3. plos.orgoncotarget.com By quantifying the light produced by the luciferase enzyme, researchers can determine the extent to which an inhibitor like this compound suppresses the expression of genes controlled by STAT3. frontiersin.org These assays confirm that the inhibition of STAT3 phosphorylation leads to a downstream functional consequence on gene regulation. mdpi.com
Electrophoretic Mobility Shift Assay (EMSA): EMSA is a technique used to detect protein-DNA interactions. oncotarget.com It can verify whether an inhibitor prevents the activated STAT3 dimer from binding to its specific DNA consensus sequence in the promoters of target genes. nih.govoncotarget.com In this assay, nuclear extracts from cells treated with the inhibitor are incubated with a labeled DNA probe containing the STAT3 binding site. If the inhibitor is effective, the formation of the STAT3-DNA complex is reduced, which is visualized as a decrease in a "shifted" band on a gel. oncotarget.com
Chromatin Immunoprecipitation (ChIP): ChIP is a more advanced antibody-based technique that provides a snapshot of protein-DNA interactions within the natural chromatin context of the cell. frontiersin.org Following treatment with an inhibitor, cells are treated to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to STAT3 is used to immunoprecipitate the STAT3-DNA complexes. Subsequent analysis by qPCR or sequencing (ChIP-seq) can quantify the amount of specific promoter DNA bound to STAT3, directly demonstrating that the inhibitor blocks STAT3 from engaging with its target genes in the nucleus. frontiersin.org
Omics Technologies in this compound Mechanistic Studies
To gain a comprehensive, systems-level understanding of the mechanisms of action of this compound, researchers employ various "omics" technologies. These high-throughput methods provide global profiles of genes, proteins, and metabolites, revealing the broader impact of STAT3 inhibition on cellular pathways. frontiersin.orgoup.com
Transcriptomics, primarily through RNA sequencing (RNA-seq), is used to profile the entire set of RNA transcripts in a cell. By comparing the transcriptomes of cells treated with a STAT3 inhibitor to untreated cells, researchers can identify all the genes whose expression is altered. mdpi.comnih.gov Studies on STAT3 inhibition or knockout have revealed widespread changes in genes involved in inflammation, immune response, cell cycle progression, and apoptosis. nih.govjci.orgnih.gov This unbiased approach can confirm the downregulation of known STAT3 target genes and uncover novel pathways regulated by STAT3, providing a comprehensive view of the inhibitor's effect on cellular programming. researchgate.netthno.org
Proteomics involves the large-scale study of proteins, particularly their expression levels and post-translational modifications, such as phosphorylation. oup.com Using techniques like mass spectrometry, researchers can perform quantitative phosphoproteomic analysis to map the signaling networks affected by a STAT3 inhibitor. acs.org This can validate the intended effect on STAT3 phosphorylation and simultaneously reveal off-target effects or impacts on crosstalk with other signaling pathways. acs.org Proteomic studies have been crucial in identifying novel STAT3 interacting proteins and understanding how STAT3 inhibition affects the expression of downstream effector proteins that regulate processes like apoptosis (e.g., Bcl-2) and cell migration. mdpi.complos.orgoup.com
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. STAT3 is increasingly recognized as a key regulator of cellular metabolism. iiarjournals.org Metabolomic analyses have shown that inhibiting STAT3 can lead to significant shifts in metabolic pathways. biorxiv.org For example, studies using the STAT3 inhibitor Stattic demonstrated decreased levels of metabolites in the TCA cycle and reduced ATP production. biorxiv.orgashpublications.org Such studies can reveal whether an inhibitor like this compound can reverse the Warburg effect (a preference for aerobic glycolysis) often seen in cancer cells, providing another dimension to its mechanism of action. iiarjournals.org
| Omics Technology | Primary Application in STAT3 Research | Key Findings from General STAT3 Inhibition Studies | Potential Insights for this compound |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Global analysis of gene expression changes. mdpi.com | Identifies downregulation of STAT3 target genes involved in cell cycle, survival (e.g., Bcl-xL, Cyclin D1), and inflammation (e.g., IL-6). nih.gov Uncovers broad effects on immune signaling pathways. nih.govresearchgate.net | To confirm suppression of known STAT3 targets and discover novel pathways affected by this compound. |
| Proteomics | Measures changes in protein expression and phosphorylation. acs.org | Confirms inhibition of STAT3 phosphorylation and identifies other affected signaling proteins. acs.org Reveals changes in the expression of apoptosis regulators and other functional proteins. mdpi.comoup.com | To validate the inhibition of p-STAT3 and its downstream protein targets (e.g., Bcl-2, VEGF) and assess pathway specificity. |
| Metabolomics | Profiles changes in cellular metabolites. biorxiv.org | Shows that STAT3 inhibition can decrease TCA cycle metabolites, reduce ATP production, and impact glutamine metabolism. biorxiv.orgashpublications.org | To determine the impact of this compound on cancer cell metabolism, such as the Warburg effect. |
Advanced Imaging Techniques for In Vitro and In Vivo Assessment
The evaluation of STAT3 inhibitors like this compound relies heavily on sophisticated imaging technologies that can visualize and quantify the inhibitor's effects on a cellular and organismal level. These advanced methodological approaches provide critical insights into the pharmacodynamics and efficacy of the compound by monitoring the activity, localization, and downstream consequences of STAT3 pathway inhibition.
Bioluminescence Imaging (BLI) for In Vivo Efficacy
Bioluminescence imaging (BLI) is a powerful and non-invasive technique used to monitor biological processes in living animals. In the context of STAT3 research, BLI is frequently employed to track tumor growth and to quantitatively assess STAT3 transcriptional activity in real-time. oncotarget.com This is often achieved by engineering cancer cells to express a luciferase reporter gene, where the expression of luciferase is driven by a promoter containing STAT3 binding sites. nih.gov When STAT3 is active, it binds to the promoter and initiates the transcription of luciferase, which then generates a light signal upon administration of a substrate like luciferin.
For assessing this compound, tumor-bearing animal models, often xenografts from human cancer cell lines, are utilized. oup.com These models can be treated with the inhibitor, and the resulting changes in bioluminescence can be monitored over time using a sensitive imaging system. aacrjournals.org A reduction in the bioluminescent signal would indicate that this compound is effectively inhibiting the transcriptional activity of STAT3 within the tumor. thno.org This method allows for the longitudinal study of drug efficacy in the same animal, reducing biological variability and the number of animals required for a study.
Research has successfully used BLI to evaluate the therapeutic effects of other STAT3 pathway-targeting strategies. For instance, studies have monitored tumor burden and the killing effect of therapies targeting the STAT3/NF-κB pathway by imaging tumor cells stably expressing Firefly luciferase (Fluc). thno.org Similarly, a lentiviral construct with a 7-repeat STAT3-binding sequence driving Renilla luciferase has been used as a reporter to detect STAT3 activation non-invasively. oncotarget.com
| Imaging Technique | Application in STAT3 Research | Key Findings from Literature | Relevance for this compound Assessment |
|---|---|---|---|
| Bioluminescence Imaging (BLI) | Monitoring STAT3 transcriptional activity in vivo using luciferase reporters. oncotarget.comnih.gov | Demonstrated temporal kinetics of STAT3 activity during cell differentiation and response to stimuli like LIF. nih.gov Successfully monitored tumor growth and the therapeutic effect of STAT3-targeting gene therapy. oup.comthno.org | Allows for non-invasive, real-time assessment of the inhibitor's ability to suppress STAT3 transcriptional activity in tumors within a living organism. |
| Fluorescence Microscopy | Visualizing the subcellular localization of STAT3 (e.g., nuclear vs. cytoplasmic). pnas.orgplos.org | Showed that STAT3 actively shuttles between the nucleus and cytoplasm and that cytokine stimulation leads to nuclear accumulation. pnas.orgnih.gov Used to confirm the expression of fluorescently tagged STAT3 proteins. oncotarget.com | Enables direct visualization of whether this compound can prevent the nuclear translocation of STAT3, a critical step for its function as a transcription factor. |
| Fluorescence Resonance Energy Transfer (FRET) | Studying STAT3 dimerization in living cells. nih.gov | Revealed that STAT3 dimers can exist even before tyrosine phosphorylation and that the SH2 domain is crucial for dimerization of both phosphorylated and non-phosphorylated forms. nih.gov | Provides a method to determine if this compound functions by disrupting the formation of STAT3 dimers, which is essential for its activation. |
Fluorescence-Based Techniques for In Vitro Mechanistic Studies
While BLI provides whole-organism data, fluorescence-based imaging offers high-resolution insights at the single-cell level, which is crucial for elucidating the specific mechanism of action of this compound.
Fluorescence Microscopy and Fluorescent Protein Tagging: A key event in STAT3 activation is its translocation from the cytoplasm to the nucleus. pnas.org To visualize this process, researchers tag the STAT3 protein with Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). plos.org By transfecting cells with these STAT3-FP constructs, the movement of the protein can be observed in real-time using confocal or high-content fluorescence microscopy. In studies of this compound, researchers can treat these cells with a cytokine like Interleukin-6 (IL-6) to stimulate STAT3 nuclear translocation and simultaneously add the inhibitor. pnas.orgspandidos-publications.com Effective inhibition would be visualized as the retention of the fluorescently-tagged STAT3 in the cytoplasm, despite the cytokine stimulation.
Fluorescence Resonance Energy Transfer (FRET): STAT3 activation requires the formation of dimers through their SH2 domains. plos.orgnih.gov FRET is a sophisticated imaging technique that can detect when two molecules are in very close proximity (within 1-10 nanometers), making it ideal for studying protein-protein interactions like dimerization in living cells. To perform FRET analysis on STAT3, two different fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), are fused to STAT3 molecules. nih.gov When cells co-express STAT3-CFP and STAT3-YFP, a FRET signal will be generated if the proteins dimerize. This approach can directly test whether this compound functions by preventing dimerization. A decrease in the FRET signal in the presence of the inhibitor would provide strong evidence for this mechanism. nih.gov
Immunofluorescence (IF): This standard technique uses antibodies to detect the presence and location of a specific protein. To assess the effect of this compound, cells can be treated with the inhibitor, fixed, and then stained with an antibody specific for the phosphorylated, active form of STAT3 (p-STAT3). spandidos-publications.com A subsequent fluorescently labeled secondary antibody allows for visualization under a microscope. A reduction in the nuclear fluorescence signal for p-STAT3 in treated cells compared to controls would confirm the inhibitory effect of the compound on STAT3 activation. spandidos-publications.comd-nb.info
By combining these advanced in vivo and in vitro imaging techniques, researchers can build a comprehensive profile of this compound's activity, from its efficacy in a whole-organism tumor model down to its precise molecular mechanism within a single cell.
Future Directions and Research Opportunities for Stat3 in 13r and Its Class
Elucidating Novel Mechanisms of Action and Resistance
While the primary mechanism of many STAT3 inhibitors is to block its phosphorylation and subsequent dimerization, a critical step for its activation, further research is needed to fully understand their complete mechanism of action. als-journal.comnih.gov The STAT3 signaling pathway is complex, with multiple activation and regulation points. nih.govfrontiersin.org For instance, STAT3 can be activated by various upstream kinases, including Janus kinases (JAKs) and Src, and its activity is also modulated by phosphatases and protein inhibitors of activated STAT (PIAS) proteins. wikipedia.orgfrontiersin.org Future studies should investigate if STAT3-IN-13r or similar compounds exert their effects through interactions with these other regulatory components.
A significant hurdle in cancer therapy is the development of drug resistance. mdpi.com Cancer cells can develop resistance to STAT3 inhibitors through various mechanisms, such as mutations in the STAT3 gene, activation of alternative signaling pathways, or alterations in the tumor microenvironment. mdpi.comfrontiersin.org Elucidating these resistance mechanisms is paramount for developing strategies to overcome them. This could involve combination therapies that target both STAT3 and the compensatory pathways that are activated upon its inhibition. scientificarchives.com For example, studies have shown that inhibiting STAT3 can sometimes lead to the activation of other pro-survival pathways, which would need to be co-targeted for a durable therapeutic response. oncotarget.com
Investigating this compound in Diverse Preclinical Disease Models
The aberrant activation of STAT3 is not limited to cancer; it is also implicated in a wide array of other diseases, including autoimmune disorders, inflammatory conditions, cardiovascular diseases, and neurodegenerative diseases. nih.gov This opens up a vast landscape for investigating the therapeutic potential of this compound and its analogs in various preclinical disease models.
For instance, in the context of autoimmune diseases like rheumatoid arthritis, STAT3 is a key driver of inflammation and joint destruction. nih.gov Preclinical models of arthritis would be invaluable for assessing the ability of this compound to mitigate these pathological processes. Similarly, in neurodegenerative diseases like Alzheimer's, STAT3-mediated astrogliosis has been identified as a potential therapeutic target. embopress.org Studies in relevant mouse models have shown that inhibiting STAT3 can reduce amyloid plaque burden and improve cognitive function. embopress.org Investigating this compound in such models could provide crucial insights into its neuroprotective effects.
Furthermore, STAT3 plays a role in cardiovascular diseases by promoting pathological vascular remodeling. oup.com Preclinical studies in models of atherosclerosis or cardiac fibrosis could reveal the potential of this compound to prevent or reverse these conditions. The compound's efficacy should also be explored in models of immunofibrotic diseases, where STAT3 degradation has shown anti-inflammatory and anti-fibrotic potential. bmj.com
Exploration of Structure-Based Drug Design for Next-Generation STAT3 Inhibitors
The development of this compound and other STAT3 inhibitors has been significantly aided by our understanding of the three-dimensional structure of the STAT3 protein. mdpi.com The majority of current inhibitors are designed to target the SH2 domain, which is crucial for STAT3 dimerization. mdpi.comals-journal.com This approach, known as structure-based drug design, utilizes computational and biochemical techniques to identify and optimize molecules that can bind to specific pockets on the protein surface. mdpi.comnih.gov
Future research in this area will focus on several key aspects. Firstly, there is a continuous effort to discover novel chemical scaffolds that can bind to the SH2 domain with higher affinity and specificity. nih.gov This involves screening large libraries of compounds and using computational modeling to predict their binding modes. researchgate.net Secondly, researchers are exploring other domains of the STAT3 protein as potential drug targets. mdpi.com This could lead to the development of inhibitors with different mechanisms of action and potentially overcome resistance to SH2-domain-targeted drugs.
Furthermore, there is a growing interest in developing inhibitors that can target specific post-translational modifications of STAT3 beyond tyrosine phosphorylation, such as serine phosphorylation, which also plays a role in its activity. wikipedia.orgmdpi.com The ultimate goal is to design next-generation STAT3 inhibitors with improved potency, selectivity, and drug-like properties, paving the way for more effective and safer therapies. sci-hub.se
Translational Research Implications within Academic Contexts
The journey of a potential drug from the laboratory to the clinic is a long and complex process, and academic research plays a pivotal role in the early stages of this journey. For a compound like this compound, academic labs are crucial for conducting the fundamental preclinical studies that provide the scientific rationale for its further development. nih.gov
Academic research can explore the therapeutic potential of this compound in a wide range of "orphan" or less common diseases where there may be less commercial interest. This is particularly important for conditions where STAT3 dysregulation is a known factor but for which there are limited treatment options. elsevier.es
Moreover, academic institutions are well-positioned to investigate the intricate molecular mechanisms of STAT3 signaling and how inhibitors like this compound modulate these pathways. researchgate.netmdpi.com This includes studying the compound's effects on the tumor microenvironment, its interactions with the immune system, and its potential for combination therapies. explorationpub.com The insights gained from this academic research are invaluable for guiding the translational and clinical development of STAT3 inhibitors. mdpi.com
Q & A
Q. What in vitro and cellular assays are recommended to assess STAT3-IN-13r's inhibitory activity on STAT3 signaling?
Use kinase activity assays with recombinant STAT3 to measure direct inhibition. Cellular models should include luciferase reporter systems (e.g., STAT3-dependent promoters) and Western blotting for phosphorylated STAT3 (Tyr705). Include positive controls (e.g., Stattic) and validate with STAT3-knockout cell lines to confirm target specificity .
Q. What experimental controls are essential to confirm the specificity of this compound in cellular models?
Employ STAT3-knockout or siRNA-mediated knockdown cells as negative controls. Use structural analogs of this compound with inactive modifications to rule off-target effects. Include kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity with JAK2 or other kinases .
Q. What are the optimal cell line models for initial characterization of this compound's anticancer effects?
Prioritize models with constitutively active STAT3 signaling, such as MDA-MB-231 (breast cancer) or A2058 (melanoma). Include hematological models (e.g., MM1S myeloma) to assess tissue-type variability. Pre-screen cell lines for baseline pSTAT3 levels via ELISA or flow cytometry .
Advanced Research Questions
Q. How should researchers statistically analyze dose-response relationships and IC50 values for this compound across different cellular contexts?
Apply nonlinear regression models (e.g., four-parameter logistic curve) with goodness-of-fit metrics (R² > 0.95). Report IC50 values with 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for cross-model comparisons. Justify outlier exclusion using Grubbs’ test and ensure replicates (n ≥ 3) per data point .
Q. What methodologies can resolve discrepancies between this compound's in vitro potency and in vivo efficacy in preclinical models?
Conduct pharmacokinetic studies to assess bioavailability and tissue penetration (e.g., plasma half-life, Cmax). Use pharmacodynamic markers like intratumoral pSTAT3 suppression via immunohistochemistry. Evaluate tumor microenvironment factors (e.g., hypoxia) using 3D spheroid co-cultures with fibroblasts .
Q. How to investigate compensatory activation of JAK2 or MAPK pathways following prolonged this compound treatment?
Perform phosphoproteomic profiling (e.g., Luminex xMAP) at multiple timepoints. Combine this compound with JAK2 inhibitors (e.g., ruxolitinib) in synergy assays. Validate findings using CRISPR-engineered cells with constitutively active JAK2/MAPK mutants .
Q. What approaches identify this compound resistance mechanisms in cancer cell lines?
Generate resistant clones via chronic exposure (≥6 months) at sub-IC50 doses. Perform whole-exome sequencing and CRISPR-Cas9 screens to identify driver mutations. Validate candidates using isogenic cell lines and transcriptomic profiling (RNA-seq) to detect adaptive pathways .
Q. How to design combination therapy studies with this compound and chemotherapeutics?
Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Test sequential vs. concurrent dosing in patient-derived xenografts (PDX). Mechanistic studies should include apoptosis assays (Annexin V/PI) and cell cycle analysis (propidium iodide staining) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in 2D vs. 3D models), perform power analyses to confirm sample adequacy. Use Bayesian statistics to assess the probability of alternative hypotheses .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval (IACUC) for animal welfare .
- Instrument Calibration : Validate equipment (e.g., plate readers for luminescence assays) daily using reference standards. Document lot numbers for critical reagents (e.g., antibodies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
